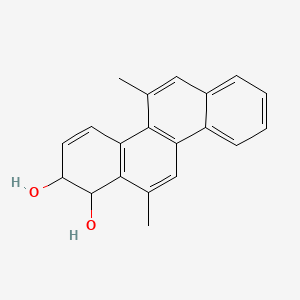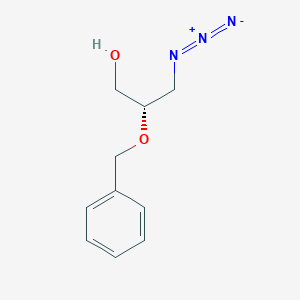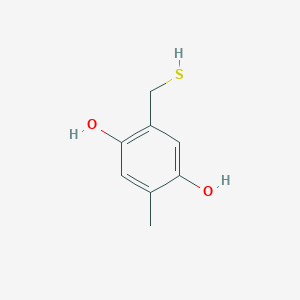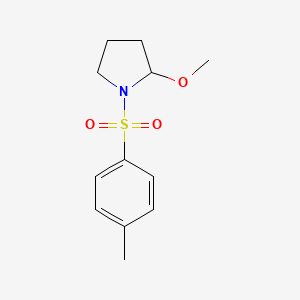
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a methoxy group and a 4-methylbenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the sulfonyl group may produce sulfides .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methoxy and sulfonyl groups play crucial roles in its reactivity and binding properties. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
2-Methoxy-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86658-76-6 |
|---|---|
Molekularformel |
C12H17NO3S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
2-methoxy-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-9-3-4-12(13)16-2/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
GDTUFLLMDYHEMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
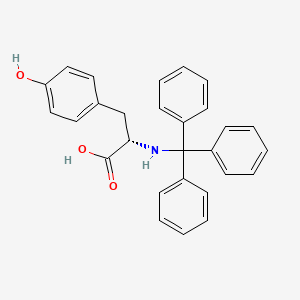
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)


![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
